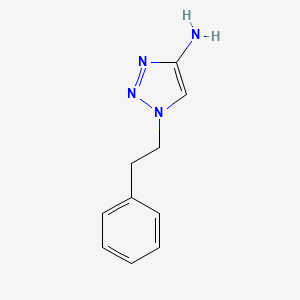![molecular formula C11H15NO B13087305 [3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
[3-(4-Methylphenyl)oxetan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methylphenyl)oxetan-3-yl]methanamine: is an organic compound characterized by the presence of an oxetane ring substituted with a 4-methylphenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds. For instance, 4-methylphenyl epoxide can react with a halomethyl compound under basic conditions to form the oxetane ring.
Introduction of the Methanamine Group: The methanamine group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the oxetane derivative with an amine, such as methylamine, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxetan-3-ylmethanone derivatives.
Reduction: Reduction reactions can target the oxetane ring or the aromatic ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: Oxetan-3-ylmethanone derivatives.
Reduction: Reduced oxetane or aromatic ring products.
Substitution: Functionalized aromatic derivatives with nitro, halogen, or other substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-Methylphenyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds containing oxetane rings are of interest due to their stability and ability to modulate biological activity, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism by which [3-(4-Methylphenyl)oxetan-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(4-Methoxyphenyl)oxetan-3-yl]methanamine: Similar structure with a methoxy group instead of a methyl group.
[3-(4-Chlorophenyl)oxetan-3-yl]methanamine: Contains a chlorine atom on the aromatic ring.
[3-(4-Nitrophenyl)oxetan-3-yl]methanamine: Features a nitro group on the aromatic ring.
Uniqueness
[3-(4-Methylphenyl)oxetan-3-yl]methanamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
[3-(4-methylphenyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
InChI-Schlüssel |
SAEAOGXLFVPWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(COC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
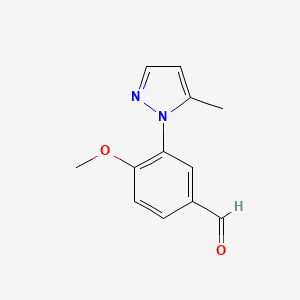
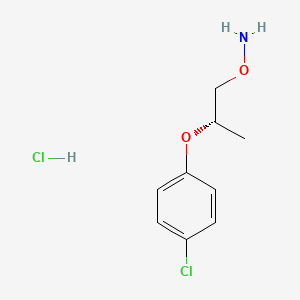
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
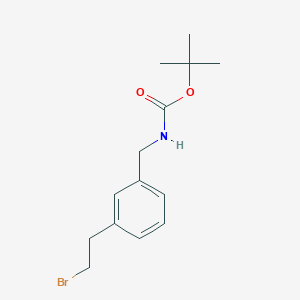

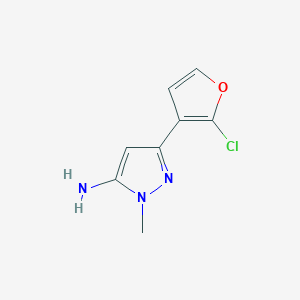
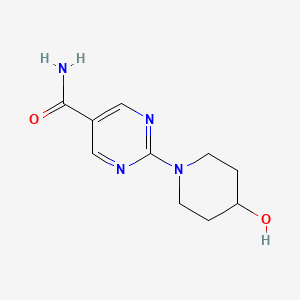

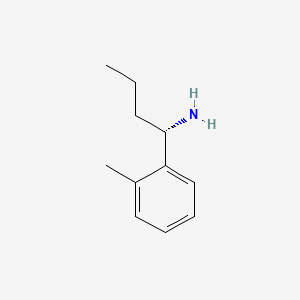
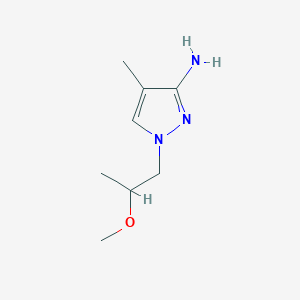
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
